molecular formula C24H28N2O5 B500364 7-(2-hydroxy-3-(4-(4-methoxyphenyl)piperazin-1-yl)propoxy)-4-methyl-2H-chromen-2-one CAS No. 878418-26-9

7-(2-hydroxy-3-(4-(4-methoxyphenyl)piperazin-1-yl)propoxy)-4-methyl-2H-chromen-2-one

Cat. No.: B500364
CAS No.: 878418-26-9
M. Wt: 424.5g/mol
InChI Key: QHJJVSMNDRYADP-UHFFFAOYSA-N
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Description

7-(2-hydroxy-3-(4-(4-methoxyphenyl)piperazin-1-yl)propoxy)-4-methyl-2H-chromen-2-one is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. This particular compound features a piperazine ring substituted with a methoxyphenyl group, which is linked to a chromenone core via a propoxy chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-hydroxy-3-(4-(4-methoxyphenyl)piperazin-1-yl)propoxy)-4-methyl-2H-chromen-2-one typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups.

    Reduction: Reduction reactions may target the chromenone core or the piperazine ring.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

7-(2-hydroxy-3-(4-(4-methoxyphenyl)piperazin-1-yl)propoxy)-4-methyl-2H-chromen-2-one has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of 7-(2-hydroxy-3-(4-(4-methoxyphenyl)piperazin-1-yl)propoxy)-4-methyl-2H-chromen-2-one involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

    Coumarin Derivatives: Other coumarin derivatives include warfarin, a well-known anticoagulant, and esculetin, which has antioxidant properties.

    Piperazine Derivatives: Compounds like aripiprazole and buspirone, which are used in psychiatric treatments, also feature piperazine rings.

Uniqueness

What sets 7-(2-hydroxy-3-(4-(4-methoxyphenyl)piperazin-1-yl)propoxy)-4-methyl-2H-chromen-2-one apart is its unique combination of a coumarin core with a methoxyphenyl-substituted piperazine ring. This structural arrangement imparts distinct biological activities and potential therapeutic benefits that are not observed in simpler coumarin or piperazine derivatives .

Properties

IUPAC Name

7-[2-hydroxy-3-[4-(4-methoxyphenyl)piperazin-1-yl]propoxy]-4-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O5/c1-17-13-24(28)31-23-14-21(7-8-22(17)23)30-16-19(27)15-25-9-11-26(12-10-25)18-3-5-20(29-2)6-4-18/h3-8,13-14,19,27H,9-12,15-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHJJVSMNDRYADP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC(CN3CCN(CC3)C4=CC=C(C=C4)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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